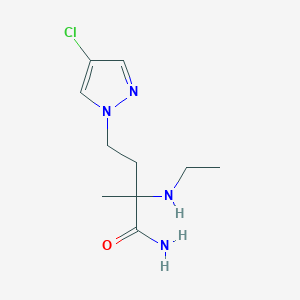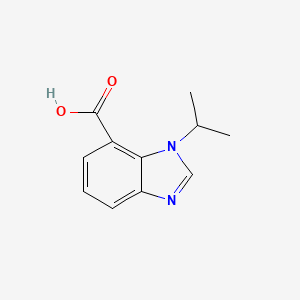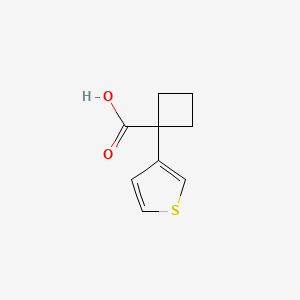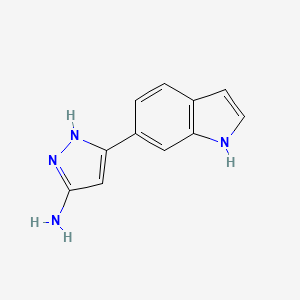
6-Cyclobutoxyhexane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Cyclobutoxyhexane-1-sulfonyl chloride is an organic compound with the molecular formula C10H19ClO3S. It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclobutoxyhexane-1-sulfonyl chloride can be achieved through several methods. One common approach involves the reaction of hexane-1-sulfonyl chloride with cyclobutanol under suitable conditions. The reaction typically requires a base, such as pyridine, to facilitate the formation of the sulfonyl chloride .
Another method involves the use of continuous flow protocols for the synthesis of sulfonyl chlorides from disulfides and thiols. This method employs 1,3-dichloro-5,5-dimethylhydantoin (DCH) as a dual-function reagent for oxidative chlorination .
Industrial Production Methods
Industrial production of sulfonyl chlorides often involves the chlorosulfonation of aromatic rings. This method requires hazardous reagents and is typically carried out under controlled conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-Cyclobutoxyhexane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamides or other derivatives.
Oxidation and Reduction: The sulfonyl group can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electrophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like pyridine, oxidizing agents like DCH, and nucleophiles such as amines. Reaction conditions often involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides, sulfonyl fluorides, and other sulfonyl derivatives .
Scientific Research Applications
6-Cyclobutoxyhexane-1-sulfonyl chloride has several scientific research applications:
Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry: Sulfonyl chlorides are key intermediates in the synthesis of sulfonamide drugs, which have antibacterial and other pharmacological properties.
Material Science: This compound is used in the development of functionalized materials through click chemistry.
Mechanism of Action
The mechanism of action of 6-Cyclobutoxyhexane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide bonds. This reactivity is crucial in its applications in organic synthesis and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonyl Chloride: Another sulfonyl chloride with similar reactivity but different applications.
Methanesulfonyl Chloride: A simpler sulfonyl chloride used in various organic reactions.
Tosyl Chloride:
Uniqueness
6-Cyclobutoxyhexane-1-sulfonyl chloride is unique due to its cyclobutoxy group, which imparts specific steric and electronic properties. This uniqueness makes it valuable in the synthesis of specialized compounds and materials .
Properties
Molecular Formula |
C10H19ClO3S |
|---|---|
Molecular Weight |
254.77 g/mol |
IUPAC Name |
6-cyclobutyloxyhexane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H19ClO3S/c11-15(12,13)9-4-2-1-3-8-14-10-6-5-7-10/h10H,1-9H2 |
InChI Key |
LZYZVXDUMKKCDD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)OCCCCCCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Methylpyrazolo[1,5-a]pyridine-6-carboxylic acid](/img/structure/B13536535.png)





![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B13536591.png)



![7-Methyl-6-oxa-2-azaspiro[3.4]octane](/img/structure/B13536613.png)
